molecular formula C12H12N2O3 B2431945 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid CAS No. 173070-45-6

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid

Cat. No.: B2431945
CAS No.: 173070-45-6
M. Wt: 232.239
InChI Key: CVIZXZUKXBPCJK-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid is a compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a quinazolinone core with a butanoic acid side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves the annulation of o-amino benzamides with thiols. This one-pot intermolecular reaction is efficient and does not require transition metals or external oxidants . The reaction conditions are mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale quinazolinone synthesis can be applied. These methods often involve optimizing reaction conditions to increase yield and purity, using scalable techniques such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid stands out due to its specific side chain, which can influence its reactivity and biological activity. The presence of the butanoic acid moiety allows for unique interactions with biological targets and can enhance the compound’s solubility and bioavailability.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-10(12(16)17)14-7-13-9-6-4-3-5-8(9)11(14)15/h3-7,10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIZXZUKXBPCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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